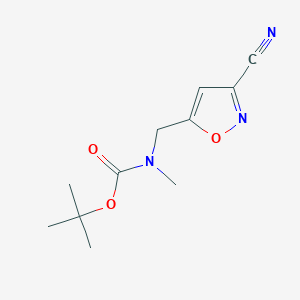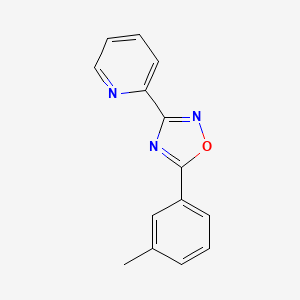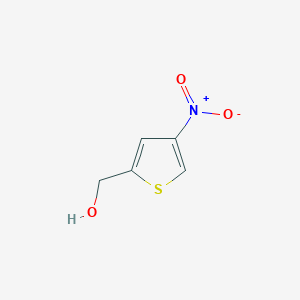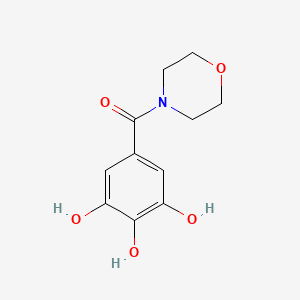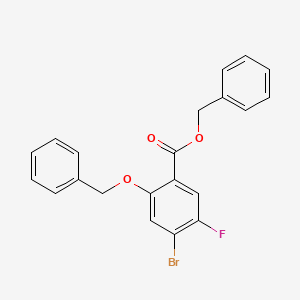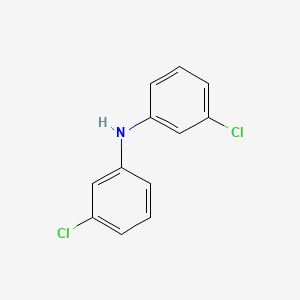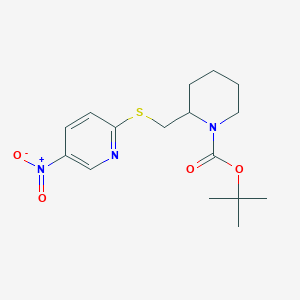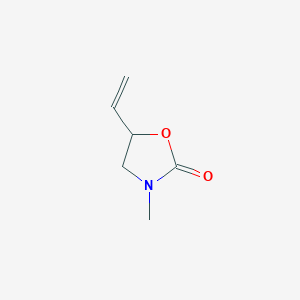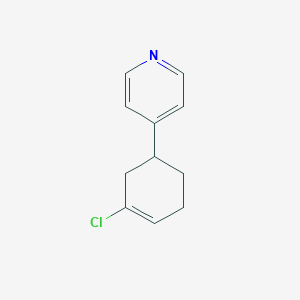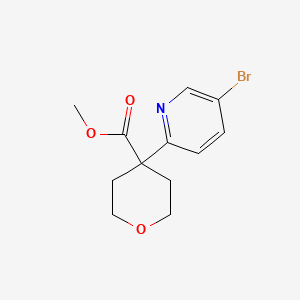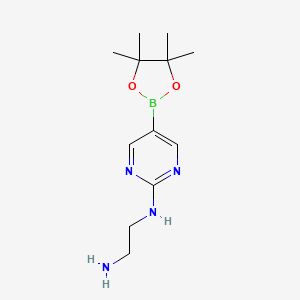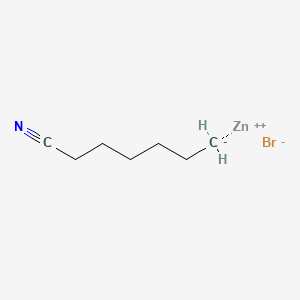
zinc;heptanenitrile;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;heptanenitrile;bromide is a compound that combines zinc, heptanenitrile, and bromide Zinc is a transition metal known for its role in various biological and industrial processes Heptanenitrile is an organic compound with a nitrile group, and bromide is a halide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;heptanenitrile;bromide can be achieved through several methods. One common approach involves the reaction of zinc bromide with heptanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux to ensure complete reaction. The general reaction can be represented as:
ZnBr2+C7H15CN→Zn(C7H15CN)Br2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;heptanenitrile;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Coordination Reactions: Zinc can coordinate with other ligands, forming complex structures.
Redox Reactions: Zinc can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as cyanide ions for substitution reactions.
Ligands: Such as bipyridine for coordination reactions.
Oxidizing Agents: Such as hydrogen peroxide for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different nitrile compounds, while coordination reactions can produce various zinc complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;heptanenitrile;bromide is used as a reagent in organic synthesis. It can facilitate the formation of complex organic molecules through its ability to coordinate with various ligands and participate in substitution reactions.
Biology
In biological research, this compound may be used to study the role of zinc in enzymatic processes and cellular functions. Its ability to form complexes with biomolecules makes it a valuable tool for investigating zinc’s biological activity.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents that target specific molecular pathways.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and catalysts. Its ability to participate in various chemical reactions makes it a versatile compound for industrial applications.
Mecanismo De Acción
The mechanism of action of zinc;heptanenitrile;bromide involves its ability to coordinate with other molecules and participate in redox reactions. Zinc’s role as a Lewis acid allows it to stabilize negative charges and facilitate the formation of complex structures. The bromide ion can act as a leaving group in substitution reactions, enabling the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Zinc chloride: Similar in its ability to form complexes and participate in substitution reactions.
Zinc iodide: Shares similar chemical properties but with different reactivity due to the iodide ion.
Heptanenitrile: Similar in its nitrile group but lacks the coordination ability of zinc.
Uniqueness
Zinc;heptanenitrile;bromide is unique due to its combination of zinc, heptanenitrile, and bromide, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and form complex structures makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12BrNZn |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
zinc;heptanenitrile;bromide |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MXIPCKRJAIFENH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCCCC#N.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


